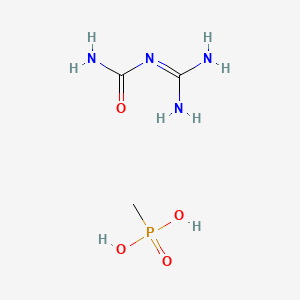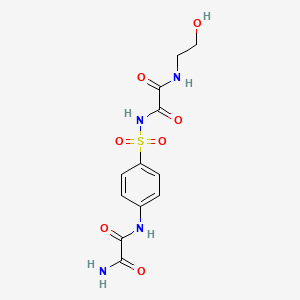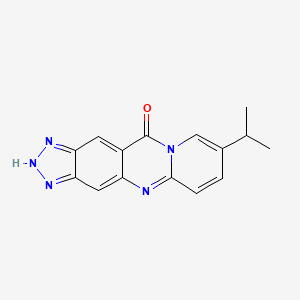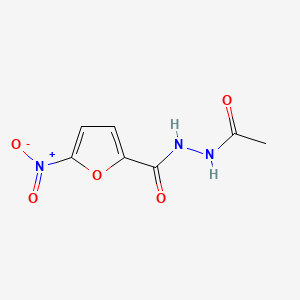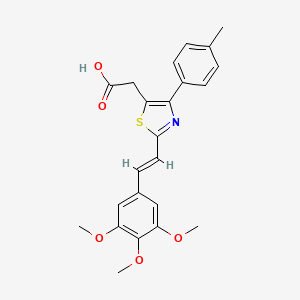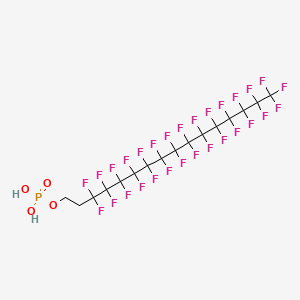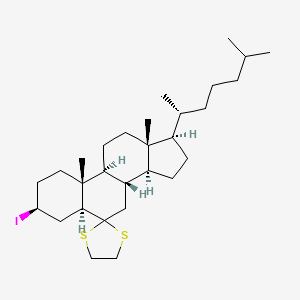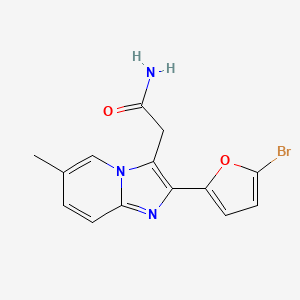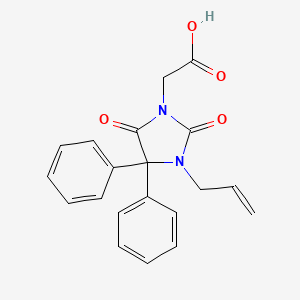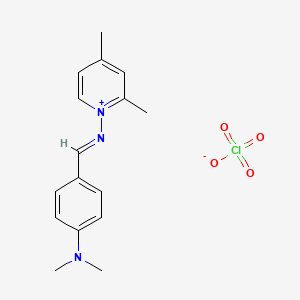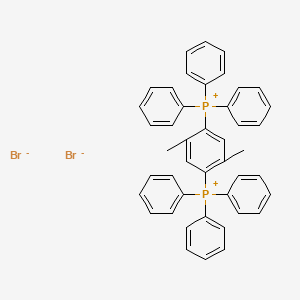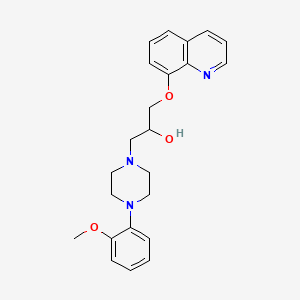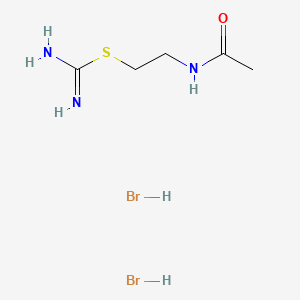
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pseudourea moiety, an acetamidoethyl group, and a thio group, all of which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide typically involves multiple steps, starting with the preparation of the acetamidoethyl precursor. One common method involves the reaction of 2-acetamidoethylamine with thiourea under controlled conditions to form the desired pseudourea derivative. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The final product is then isolated as a dihydrobromide salt through crystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thio group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, its pseudourea moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide can be compared with other similar compounds, such as:
S-(2-Acetamidoethyl) hexadecanethioate: This compound also contains an acetamidoethyl group and a thio group but differs in its overall structure and applications.
1,2-bis(2-acetamidoethyl) diaziridine: This compound has a similar acetamidoethyl group but features a diaziridine ring, leading to different chemical properties and uses.
Properties
CAS No. |
99515-93-2 |
|---|---|
Molecular Formula |
C5H13Br2N3OS |
Molecular Weight |
323.05 g/mol |
IUPAC Name |
2-acetamidoethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C5H11N3OS.2BrH/c1-4(9)8-2-3-10-5(6)7;;/h2-3H2,1H3,(H3,6,7)(H,8,9);2*1H |
InChI Key |
JKECSQQISISPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC(=N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


